N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide
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Overview
Description
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxyphenyl group and a tetrahydrothieno[3,4-d][1,3]thiazole ring
Preparation Methods
The synthesis of N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide involves multiple steps. The key synthetic route typically includes the formation of the tetrahydrothieno[3,4-d][1,3]thiazole ring, followed by the introduction of the trifluoromethoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethoxyphenyl group can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethoxyphenyl group and the tetrahydrothieno[3,4-d][1,3]thiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-ethylbutanamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with different substituents.
(2Z)-3-[4-(Trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide:
Properties
Molecular Formula |
C18H21F3N2O4S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[4-(trifluoromethoxy)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-ethylbutanamide |
InChI |
InChI=1S/C18H21F3N2O4S2/c1-3-11(4-2)16(24)22-17-23(14-9-29(25,26)10-15(14)28-17)12-5-7-13(8-6-12)27-18(19,20)21/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
ABUBFPSOHDUKHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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